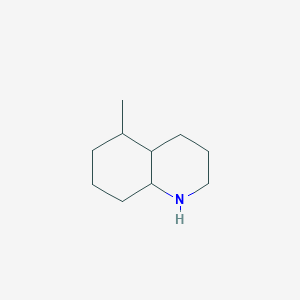

5-Methyl-decahydroquinoline

Description

Historical Context and Significance of Decahydroquinoline (B1201275) Alkaloids

Decahydroquinolines are a significant class of alkaloids that have been isolated from various natural sources, including amphibians and marine tunicates. mdpi.comnih.govnih.gov The history of quinoline (B57606) alkaloids dates back to the 19th century, with quinine (B1679958) being a historically important example used in the treatment of malaria. nih.gov The decahydroquinoline core, a fully saturated version of the quinoline ring system, is a recurring structural motif in a number of these natural products. nih.gov

Over 50 decahydroquinoline alkaloids have been identified from amphibian skin, with cis-195A being one of the parent members of this class, first isolated in 1969 from the Panamanian poison frog Oophaga (Dendrobates) pumilio. mdpi.comnih.gov These alkaloids often exhibit interesting biological activities, including effects on the nervous system, which has spurred significant interest in their chemical synthesis and biological evaluation. mdpi.comnih.gov The study of these compounds has provided valuable insights into chemical defense mechanisms in nature and has offered inspiration for the development of new synthetic methodologies.

Scope and Academic Relevance of 5-Methyl-decahydroquinoline Studies

Research on 5-Methyl-decahydroquinoline is primarily situated within the field of synthetic organic chemistry. The molecule serves as a key structural component or a target in the total synthesis of more complex natural products, particularly those belonging to the decahydroquinoline alkaloid family. For instance, the enantiomer ent-cis-195A, which is (2R,4aR,5R,8aR)-5-Methyl-2-propyldecahydroquinoline, has been a target of total synthesis efforts. mdpi.comnih.gov

The academic relevance of studying 5-Methyl-decahydroquinoline and its derivatives lies in several areas:

Development of Stereoselective Synthetic Methods: The multiple stereocenters in the decahydroquinoline framework present a significant challenge for synthetic chemists. Research in this area contributes to the development of new and efficient methods for controlling stereochemistry in complex molecule synthesis.

Elucidation of Structure-Activity Relationships: By synthesizing various isomers and analogs of natural decahydroquinolines, researchers can investigate how specific structural features, such as the position and orientation of the methyl group, influence biological activity. This is crucial for understanding the interactions of these molecules with biological targets like nicotinic acetylcholine (B1216132) receptors. mdpi.com

Exploration of Chemical Diversity: The synthesis of novel decahydroquinoline derivatives expands the known chemical space and provides new compounds for biological screening, potentially leading to the discovery of new therapeutic agents.

Structural Diversity and Isomeric Forms of 5-Methyl-decahydroquinoline

The structure of 5-Methyl-decahydroquinoline is characterized by a fused bicyclic system consisting of a piperidine (B6355638) and a cyclohexane (B81311) ring. The presence of a methyl group at the C-5 position, along with multiple chiral centers inherent to the decahydroquinoline core, gives rise to a number of possible stereoisomers.

The fusion of the two rings can be either cis or trans, leading to two basic conformational families. Within each of these, the substituents, including the methyl group at C-5 and the hydrogen atoms at the various stereocenters, can have different spatial orientations (axial or equatorial). This results in a complex mixture of diastereomers and enantiomers.

For example, the relative stereochemistry at the ring junction (C-4a and C-8a) and at the carbon atoms bearing substituents (C-2 and C-5) is critical in defining a specific isomer. antforum.nl The cis-fused decahydroquinolines are a particularly important class, as many naturally occurring decahydroquinoline alkaloids possess this ring fusion. nih.govantforum.nl The specific stereochemistry of an isomer, such as (2R,4aR,5R,8aR)-5-Methyl-2-propyldecahydroquinoline (ent-cis-195A), is determined by the precise arrangement of atoms in three-dimensional space. mdpi.comnih.gov The characterization and differentiation of these isomers often require sophisticated analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. antforum.nlub.edu

Structure

3D Structure

Properties

Molecular Formula |

C10H19N |

|---|---|

Molecular Weight |

153.26 g/mol |

IUPAC Name |

5-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |

InChI |

InChI=1S/C10H19N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h8-11H,2-7H2,1H3 |

InChI Key |

KRJIMLKBVJCHCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC2C1CCCN2 |

Origin of Product |

United States |

Natural Biogenesis and Occurrence of 5 Methyl Decahydroquinoline

Isolation from Anuran Sources (e.g., Dendrobatid Frogs, Ameerega)

Decahydroquinolines are a significant class of alkaloids found in the skin secretions of amphibians, most notably in the poison frogs of the Dendrobatidae family. researchgate.netscispace.com Over 50 distinct decahydroquinoline (B1201275) alkaloids have been detected in these frogs. nih.govmdpi.com The compound cis-5-methyl-2-propyldecahydroquinoline, also known as cis-195A, is a prominent member of this family and was first isolated from a Panamanian population of the poison frog Oophaga pumilio. nih.gov

The genus Ameerega, another group of Amazonian poison frogs, is also a rich source of decahydroquinolines. acs.orgweebly.com Skin extract analyses of various Ameerega species have revealed the presence of numerous 2,5-disubstituted decahydroquinolines. acs.orgweebly.com Furthermore, researchers have identified an unexpected class of N-methyl-decahydroquinolines in several Ameerega species, such as Ameerega picta. acs.orgweebly.com This discovery indicates that some frog species may possess the ability to modify the alkaloids they acquire. jcu.edu For instance, experiments have shown that the poison frog Adelphobates galactonotus can N-methylate dietary decahydroquinoline, suggesting that naturally occurring N-methyl DHQs may be the result of metabolic modification by the frog after consumption. jcu.edu

The presence and variety of these alkaloids can differ significantly even between populations of the same frog species, reflecting variations in their local dietary sources. researchgate.net

Presence in Arthropod Species (e.g., Myrmicine Ants)

The discovery of decahydroquinolines in arthropods, specifically myrmicine ants, was a pivotal moment in understanding the origin of these alkaloids in frogs. scispace.com A key finding was the identification of cis-5-methyl-2-propyldecahydroquinoline (the same as cis-195A found in frogs) in extracts of a Brazilian myrmicine ant from the Solenopsis (Diplorhoptrum) genus. antforum.nl This ant species also contained the isomeric cis-2-methyl-5-propyldecahydroquinoline. antforum.nl

The detection of these compounds in ants provided the first direct evidence of an arthropod source for this class of frog skin alkaloids. scispace.com Myrmicine ants are known to produce a wide array of venomous saturated nitrogen heterocycles, including pyrrolidines, piperidines, and indolizidines, many of which are also found sequestered in frog skin. antforum.nlnih.gov The identification of decahydroquinolines in this ant subfamily solidified their role as a crucial dietary source for the chemical defenses of dendrobatid frogs. antforum.nlnih.gov

Comparative Analysis of Related Decahydroquinoline Alkaloids from Natural Sources

The 5-Methyl-decahydroquinoline structure is the basis for a variety of related alkaloids found in nature. These compounds typically feature a decahydroquinoline core with different alkyl substitutions, primarily at the C-2 and C-5 positions. The stereochemistry of these molecules, including the cis or trans fusion of the two rings, also contributes to their diversity.

A comparative analysis shows a close structural relationship among DHQs isolated from both frogs and ants. For example, cis-5-methyl-2-propyldecahydroquinoline (cis-195A) is often found alongside its isomer, cis-2-methyl-5-propyldecahydroquinoline. antforum.nl In addition to these, other related DHQs have been characterized, such as trans-219A. scispace.com Furthermore, several species of Ameerega frogs contain N-methylated versions of common DHQs, such as N-methyl DHQ 257A, which is the N-methylated form of the DHQ 243A alkaloid. weebly.comjcu.edu This indicates a potential biosynthetic modification by the frog after sequestering the parent alkaloid.

The table below summarizes some of the decahydroquinoline alkaloids found in natural sources, highlighting their structural relationships.

| Alkaloid Name/Code | Structure Description | Common Natural Source(s) |

| cis-195A | cis-5-Methyl-2-propyldecahydroquinoline | Dendrobatid frogs (Oophaga pumilio), Myrmicine ants (Solenopsis sp.) |

| 195J | cis-2-Methyl-5-propyldecahydroquinoline | Myrmicine ants (Solenopsis sp.) |

| trans-195A | trans-5-Methyl-2-propyldecahydroquinoline | Dendrobatid frogs |

| trans-219A | A C-5 diastereomer of DHQ with a trans ring fusion | Dendrobatid frogs |

| N-methyl DHQ 257A | N-methylated version of DHQ 243A | Ameerega frogs |

Advanced Synthetic Methodologies for 5 Methyl Decahydroquinoline and Its Analogues

Total Synthesis Approaches to Stereoisomers of 5-Methyl-decahydroquinoline

The construction of the decahydroquinoline (B1201275) core, especially with substituents such as a methyl group at the C-5 position, has been the subject of numerous synthetic efforts. These campaigns often target natural products, such as poison frog alkaloids, which feature this structural motif. The strategies employed must precisely control the stereochemistry at multiple centers, including the ring fusion and substituted positions.

One notable achievement is the total synthesis of ent-cis-195A, the enantiomer of the natural poison frog alkaloid cis-195A ((2S,4aS,5S,8aR)-5-Methyl-2-propyldecahydroquinoline). mdpi.comjcu.edu This synthesis established the absolute configuration of the natural product's decahydroquinoline core as the mirror image of related alkaloids isolated from the same frog species. jcu.edunih.gov Another approach has led to the synthesis of racemic trans-195A (5-methyl-2-propyl-trans-decahydroquinoline) and its diastereomer, 2-epi-trans-195A, through a route featuring a zirconium-mediated cyclization. researchgate.net

Furthermore, synthetic strategies have been developed for analogues, including various dimethyl-substituted cis-decahydroquinolines. ub.edu These syntheses often rely on building complex, substituted piperidine (B6355638) rings that are then elaborated into the final bicyclic system.

Achieving enantioselectivity is paramount in modern synthesis. For the decahydroquinoline system, this involves establishing specific absolute configurations at each stereocenter.

A key strategy involves the use of chiral auxiliaries or chiral catalysts from the early stages of the synthesis. For instance, the total synthesis of ent-cis-195A commenced from a known chiral starting material, propagating the stereochemistry through a 16-step sequence. mdpi.comjcu.edu A critical step in this synthesis was the conjugate addition of a methyl group to an enone, which set the C-5 stereocenter. mdpi.com

Another powerful approach is the enantioselective synthesis of the diastereomers of the decahydroquinoline alkaloid cis-195J. nih.gov This synthesis utilized a highly stereoselective vinylogous Mukaiyama-Mannich reaction (VMMR) as the key step to establish the first two stereocenters at the ring fusion with excellent control. nih.gov Similarly, the synthesis of enantiopure 5,8-dimethyl-cis-decahydroquinolines has been achieved by using a chiral inductor, (R)-phenylglycinol, which is later removed reductively. ub.edu

While not specific to 5-methyl-decahydroquinoline, broader strategies for creating chiral quinoline (B57606) precursors are highly relevant. These include the palladium-catalyzed asymmetric cycloaddition using novel P-chirogenic ligands like YuePhos to produce chiral tetrahydroquinolines with high enantiomeric excess. nih.govresearchgate.net

Table 1: Examples of Enantioselective Syntheses of Decahydroquinoline Alkaloids

| Target Compound | Key Chiral-Inducing Step | Starting Material / Catalyst | Reference |

|---|---|---|---|

ent-cis-195A |

Conjugate addition of a methyl group | Known chiral piperidine derivative | mdpi.comjcu.edu |

cis-195J Diastereomers |

Vinylogous Mukaiyama-Mannich Reaction (VMMR) | Chiral catalyst (unspecified) | nih.gov |

| 5,8-Dimethyl-cis-decahydroquinolines | Cyclocondensation with chiral auxiliary | (R)-Phenylglycinol | ub.edu |

| Chiral Tetrahydroquinolines | Pd-catalyzed [4+2] cycloaddition | YuePhos ligand | nih.govresearchgate.net |

Controlling the relative stereochemistry, particularly the cis or trans fusion of the two rings, is a central theme in decahydroquinoline synthesis. Many natural products possess the cis-fused scaffold. nih.gov

The synthesis of ent-cis-195A successfully constructed the cis-fused ring system. mdpi.com The stereochemistry was carefully controlled through a series of transformations, including a cyclization that yielded the desired cis-decalone system. mdpi.com Similarly, the synthesis of cis-195J diastereomers established the correct cis-configuration between the C-2, C-4a, and C-8a positions through a sequence involving alkyne cyclization and enamine reduction. nih.gov

Diastereoselective approaches to other substituted cis-decahydroquinolines have also been reported. For example, a highly diastereoselective synthesis of a 3,7,8-trisubstituted cis-decahydroquinoline (B84933) was achieved starting from a disubstituted cyclohexene. nih.govnih.gov The stereochemistry of the substituents was controlled by the existing cis-substitution on the starting ring. nih.gov In contrast, a diastereoselective approach to 2,5-disubstituted trans-decahydroquinolines was developed using a zirconium-mediated cyclization of unsaturated piperidines. researchgate.net

Asymmetric catalysis offers an elegant and efficient method for generating chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

In the context of decahydroquinoline synthesis, asymmetric catalysis can be applied in key bond-forming reactions. For example, the highly stereoselective vinylogous Mukaiyama-Mannich reaction used in the synthesis of cis-195J relies on a chiral catalyst to achieve high diastereo- and enantiocontrol. nih.gov Although not always applied directly to 5-methyl-decahydroquinoline, many catalytic methods are broadly applicable. The development of novel chiral ligands for palladium catalysts has enabled the stereodivergent synthesis of tetrahydroquinolines, allowing access to different diastereomers by simply switching the ligand. nih.govresearchgate.net

Furthermore, iridium-catalyzed asymmetric hydrogenation represents a powerful tool. Using a chiral Ir-SpiroPAP catalyst, a variety of quinolines can be partially hydrogenated to yield chiral 1,4-dihydroquinolines with excellent enantioselectivity (up to 99% ee). nih.gov Similarly, chiral ruthenium catalysts have been employed for the asymmetric hydrogenation of the carbocyclic ring of quinolines to give 5,6,7,8-tetrahydroquinolines. rsc.org These chiral hydrogenated quinolines serve as valuable building blocks for the subsequent construction of the full decahydroquinoline skeleton.

Key Synthetic Transformations and Mechanistic Considerations

The construction of the 5-methyl-decahydroquinoline framework relies on a toolbox of powerful chemical reactions. The choice of reaction is critical for controlling stereochemistry and achieving high yields.

Cyclization reactions are the cornerstone of building the bicyclic decahydroquinoline system.

Vinylogous Mukaiyama-Mannich (VMMR) Reaction : This reaction has proven to be a key strategic element in the enantioselective synthesis of C-5 substituted decahydroquinolines like the diastereomers of cis-195J. nih.gov It allows for the highly stereocontrolled formation of a carbon-carbon bond, setting two stereocenters at the ring junction simultaneously. nih.gov

Robinson Annulation : This classic ring-forming sequence, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a fundamental method for constructing six-membered rings. wikipedia.orgbyjus.commasterorganicchemistry.comorganic-chemistry.org It is widely used in the synthesis of natural products like steroids and terpenoids. byjus.comjuniperpublishers.com Asymmetric variants, often catalyzed by chiral amines like proline, can produce enantiomerically enriched cyclohexenone products, which are versatile intermediates for further elaboration into decahydroquinoline systems. wikipedia.org

Intramolecular Diels-Alder Reaction : This powerful pericyclic reaction forms two rings in a single step with often high levels of regio- and stereoselectivity. organicreactions.orgresearchgate.net By tethering the diene and dienophile together, the entropic barrier is lowered, allowing reactions to proceed under milder conditions than their intermolecular counterparts. organicreactions.orgmasterorganicchemistry.com This makes it an ideal strategy for constructing the fused ring system of decahydroquinolines. organicreactions.orgyoutube.com

Aza-Michael Cyclization : The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system is a key strategy for forming the nitrogen-containing ring of the decahydroquinoline. frontiersin.orgnih.gov This reaction has been used diastereoselectively in the synthesis of related scaffolds like 5-phenylmorphans and cis-octahydroisoquinolines, demonstrating its utility in complex molecule synthesis. chemrxiv.orgchemrxiv.org

Table 2: Overview of Key Cyclization Reactions in Decahydroquinoline Synthesis

| Reaction | Description | Key Features | Reference |

|---|---|---|---|

| Vinylogous Mukaiyama-Mannich | Reaction between a silyl (B83357) dienol ether and an imine. | Excellent diastereo- and enantiocontrol for C-C bond formation. | nih.gov |

| Robinson Annulation | Michael addition followed by an intramolecular aldol condensation. | Forms a six-membered ring; asymmetric variants exist. | wikipedia.orgbyjus.commasterorganicchemistry.comorganic-chemistry.org |

| Intramolecular Diels-Alder | [4+2] cycloaddition between a tethered diene and dienophile. | Forms two rings in one step; high stereoselectivity. | organicreactions.orgresearchgate.netmasterorganicchemistry.com |

| Aza-Michael Cyclization | Intramolecular conjugate addition of an amine. | Forms N-heterocycles; can be highly diastereoselective. | frontiersin.orgnih.govchemrxiv.orgchemrxiv.org |

Reduction methods are crucial for installing the correct saturation level and stereochemistry in the decahydroquinoline ring system.

Catalytic Hydrogenation : This is a common method for reducing double bonds and other functional groups. In the total synthesis of ent-cis-195A, catalytic hydrogenation using Pearlman's catalyst (Pd(OH)₂/C) was used to reduce a carbon-carbon double bond within a hexahydroquinoline intermediate to afford the fully saturated decahydroquinoline core. mdpi.com Similarly, catalytic hydrogenation is used to remove protecting groups and chiral auxiliaries. ub.edu A variety of catalysts, including those based on palladium, ruthenium, and iridium, have been developed for the selective hydrogenation of quinoline precursors to yield tetrahydroquinolines, which are key intermediates. rsc.orgsioc-journal.cnrsc.org

Conjugate Reduction : This transformation, often part of a conjugate addition reaction, is key for introducing substituents at specific positions. The synthesis of ent-cis-195A utilized the addition of a methyl lithium cuprate (B13416276) (a Gilman reagent) to a cyclic enone, which established the C-5 methyl stereocenter. mdpi.com More broadly, enantioselective conjugate additions are a cornerstone of modern asymmetric synthesis. chemrxiv.org

Enamine Reduction : The reduction of an enamine intermediate is a powerful method for establishing stereochemistry. In the synthesis of cis-195J diastereomers, an enamine reduction was employed to set the cis-configuration at the C-2, C-4a, and C-8a positions of the decahydroquinoline backbone. nih.gov Enamines can be reduced through various methods, including catalytic hydrogenation or with hydride reagents, often after protonation to form a more reactive iminium ion. organic-chemistry.orgyoutube.com

Carbon-Carbon Bond Forming Reactions

The construction of the decahydroquinoline core and the introduction of the C-5 methyl group rely on a variety of powerful carbon-carbon bond forming reactions. These methods provide the means to assemble the cyclic framework and append the desired substituents with high levels of control. libretexts.orgyoutube.com

Grignard Reactions: Grignard reagents are potent nucleophiles widely used for creating carbon-carbon bonds. masterorganicchemistry.comleah4sci.com In the context of decahydroquinoline synthesis, a Grignard reagent, such as methylmagnesium bromide, can be reacted with a suitable electrophilic precursor. For instance, the addition of a Grignard reagent to a ketone or aldehyde functionality on a pre-existing piperidine or cyclohexanone (B45756) derivative can establish the methyl group at the desired position. youtube.commasterorganicchemistry.com The reaction of Grignard reagents with esters can also be employed, typically leading to the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.com

Michael Addition: The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone in the synthesis of cyclic systems. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In the synthesis of decahydroquinoline derivatives, an enolate or another Michael donor can be added to an α,β-unsaturated ester or ketone to form a 1,5-dicarbonyl compound, which is a key intermediate for subsequent cyclization. nih.govyoutube.com The stereoselectivity of the Michael addition can often be controlled, influencing the relative stereochemistry of the final decahydroquinoline product. researchgate.net

Arndt-Eistert Homologation: The Arndt-Eistert synthesis is a method for elongating a carboxylic acid by one carbon atom. organic-chemistry.orgwikipedia.orgchem-station.com This reaction proceeds through the formation of a diazoketone from an acid chloride, followed by a Wolff rearrangement to generate a ketene (B1206846). libretexts.orgvanderbilt.edu This ketene can then be trapped with a nucleophile to yield the homologous carboxylic acid or its derivative. In the synthesis of 5-substituted decahydroquinolines, this method can be used to extend a side chain at the C-5 position, which can then be further manipulated to introduce the desired functional group. nih.gov

Palladium-Catalyzed Couplings: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are invaluable tools for forming carbon-carbon bonds. mdpi.comnih.govrsc.org These reactions allow for the coupling of various organic fragments with high efficiency and functional group tolerance. nih.govyoutube.comyoutube.com For instance, a palladium catalyst can be used to couple an organometallic reagent (e.g., an organoboron compound in a Suzuki coupling) with a halo-substituted decahydroquinoline precursor to introduce a methyl group or other substituents at the C-5 position.

Functional Group Interconversions and Selective Derivatization

Once the basic decahydroquinoline framework with the C-5 methyl group is established, further modifications are often necessary to arrive at the final target molecule. These transformations, known as functional group interconversions, must be selective to avoid unwanted reactions at other positions in the molecule. imperial.ac.ukfiveable.me

Hydroxylation: The introduction of a hydroxyl group can be a key step in the synthesis of certain decahydroquinoline alkaloids. mdpi.com Selective hydroxylation can be achieved through various methods, including hydroboration-oxidation of an olefin, which typically results in anti-Markovnikov addition of the hydroxyl group. mdpi.com Epoxidation of a double bond followed by ring-opening can also lead to the formation of a hydroxyl group. mdpi.com The choice of reagents and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the hydroxylation.

N-Methylation: The nitrogen atom of the decahydroquinoline ring system can be readily methylated. A common and efficient method for N-methylation is reductive amination. This involves treating the secondary amine of the decahydroquinoline with an aldehyde, such as formaldehyde, in the presence of a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. rsc.org This one-pot procedure provides a direct route to the N-methylated product.

Development of General Synthetic Routes to 5-Substituted Decahydroquinolines

A significant achievement in this field has been the development of general and practical synthetic routes to enantiopure 5-substituted cis-decahydroquinolines. acs.orgnih.govacs.org One such route starts from readily available 1,3-cyclohexanedione (B196179). acs.org The key steps in this strategy often involve:

Stereoselective Cyclocondensation: The reaction of a 2-substituted 6-oxocyclohexenepropionate with a chiral amine, such as (R)-phenylglycinol, to construct the hydroquinoline system stereoselectively. acs.orgnih.gov

Stereoselective Hydrogenation: The reduction of the resulting unsaturated tricyclic lactam, which sets the stereochemistry of the ring fusion. nih.govnih.gov

Reductive Cleavage: The final step involves the reductive cleavage of the oxazolidine (B1195125) ring to afford the desired enantiopure 5-substituted cis-decahydroquinoline. acs.orgnih.gov

This approach allows for the introduction of various substituents at the C-5 position by starting with the appropriately substituted 1,3-cyclohexanedione derivative, making it a versatile strategy for accessing a range of decahydroquinoline analogues. acs.org

Biomimetic Synthesis Principles Applied to Decahydroquinoline Frameworks

The biosynthesis of decahydroquinoline alkaloids in nature is thought to proceed through the cyclization of polycarbonyl intermediates. ub.eduacs.orgnih.gov This has inspired the development of biomimetic synthetic strategies that mimic these proposed biosynthetic pathways.

A key feature of these biomimetic approaches is the use of a chiral latent form of ammonia, such as (R)-phenylglycinol, to initiate an enantioselective construction of the hydroquinoline ring system from 1,5-polycarbonyl derivatives. acs.orgnih.gov This process often involves a cascade of reactions, including imine formation, cyclization, and reduction, to generate the decahydroquinoline core with a high degree of stereocontrol. These biomimetic syntheses not only provide efficient access to these complex natural products but also offer insights into their potential biosynthetic origins. acs.orgnih.gov

Mechanistic Research on Biological Activities of 5 Methyl Decahydroquinoline Analogues

Neurochemical Interactions and Ion Channel Modulation (e.g., Voltage-Gated Sodium Channels)

The decahydroquinoline (B1201275) scaffold is a core component of various biologically active molecules, including alkaloids that exhibit significant interactions with the nervous system. Research into decahydroquinoline derivatives has revealed their potential to modulate the function of various ion channels, which are critical for neuronal signaling. While specific studies on 5-Methyl-decahydroquinoline are limited, the activities of its analogues provide insight into its potential neurochemical interactions.

Decahydroquinoline alkaloids, such as those isolated from the skin of dendrobatid frogs, are known to interact with nicotinic acetylcholine (B1216132) (nACh) receptors. For instance, (−)-cis-195A, a natural cis-decahydroquinoline (B84933) alkaloid, has been shown to block ganglionic nACh receptors. Interestingly, its synthetic counterpart, (+)-cis-195A, is a more potent inhibitor of nicotinic receptor activity. mdpi.com Further studies on cis-211A, another decahydroquinoline alkaloid, and its epimer, 6-epi-211A, demonstrated better inhibitory effects on the α7-nACh receptor subtype compared to ent-cis-195A. mdpi.com None of these compounds showed significant inhibitory effects on the α4β2-receptor subtype at the same concentrations. mdpi.com Analysis of the structure-activity relationship of these alkaloids suggests that the 6-hydroxy moiety of cis-211A and 6-epi-211A may contribute to the partial blockade of α7-nicotinic ACh receptors. nih.gov These compounds are believed to act as noncompetitive blockers of these receptors. nih.gov

The broader class of alkaloids, which includes decahydroquinolines, is known to modulate the functioning of ion channels produced by antimicrobial agents, often by influencing the lipid environment of the cell membrane. nih.gov The alteration of membrane physical properties by these compounds can significantly affect the function of embedded proteins like ion channels. nih.gov While direct evidence for 5-Methyl-decahydroquinoline's effect on voltage-gated sodium channels is not prominent in the reviewed literature, the known neuroactivity of its analogues suggests that this is a plausible area for future investigation. The function of ion channels can be modified in various ways, including pore blockage or alteration of the voltage dependence of activation and inactivation. nih.gov Allosteric modulation, where a compound binds to a site other than the primary binding site to alter the channel's activity, is also an important mechanism. nih.gov

Antiparasitic Activities (e.g., Antiplasmodial, Antitrypanosomal) of Decahydroquinoline Derivatives

The quinoline (B57606) scaffold is a well-established pharmacophore in the development of antiparasitic agents, with derivatives showing a wide range of activities against various parasites. researchgate.net This has led to investigations into the potential of decahydroquinoline derivatives as antiplasmodial and antitrypanosomal agents.

Research into 1,2-dihydroquinoline (B8789712) derivatives has identified compounds with potent antitrypanosomal activity. nih.gov A synthetic optimization study based on the lead compound 1,2-dihydro-2,2,4-trimethylquinolin-6-yl 3,5-dimethoxybenzoate (B1226732) led to the discovery of N1-substituted derivatives with nanomolar IC50 values against Trypanosoma brucei rhodesiense in vitro. nih.gov One of the most promising compounds, 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate (B1210297), displayed an IC50 value of 0.014 µM against these parasites. nih.gov The proposed mechanism of action for these derivatives involves the production of reactive oxygen species, leading to oxidative stress in the trypanosomes. nih.gov

In the context of antiplasmodial activity, various quinoline derivatives have been evaluated. Studies on quinoline-furanone hybrids have shown them to be effective against chloroquine-resistant strains of Plasmodium falciparum. malariaworld.org The in vitro antiplasmodial activity of these hybrids indicated that substitutions on the furanone ring played a crucial role in their efficacy. malariaworld.org Similarly, novel bioinspired imidazolidinedione derivatives linked to a quinoline scaffold have demonstrated stronger antiplasmodial effects against the chloroquine-resistant W2 strain of P. falciparum compared to the chloroquine-sensitive D10 strain. nih.gov

While direct studies on the antiparasitic activities of 5-Methyl-decahydroquinoline are not extensively documented, the proven efficacy of structurally related quinoline and dihydroquinoline compounds suggests that the decahydroquinoline scaffold holds promise for the development of new antiparasitic drugs.

Antifungal and Cytotoxic Activities of Structurally Related Decahydroquinolines

Quinoline and its derivatives have been the subject of extensive research due to their broad spectrum of biological activities, including antifungal and cytotoxic effects. researchgate.net These properties are often linked to the ability of the quinoline scaffold to intercalate with DNA and inhibit key cellular enzymes.

In the realm of antifungal activity, novel fluorinated quinoline analogs have been synthesized and tested against various phytopathogenic fungi. mdpi.com Several of these compounds exhibited significant antifungal activity. For instance, compounds 2b, 2e, 2f, 2k, and 2n showed good activity (over 80% inhibition) against Sclerotinia sclerotiorum at a concentration of 50 µg/mL, which was higher than the positive control, Tebufloquin. mdpi.com Another compound, 2g, displayed strong activity (80.8% inhibition) against Rhizoctonia solani. mdpi.com The mechanism of action for some of these quinoline derivatives is believed to involve causing abnormal morphology of the cell membrane, leading to increased permeability and the release of cellular contents.

The cytotoxic potential of quinoline derivatives against various cancer cell lines has also been well-documented. A derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN, has been shown to be a potent cytotoxic agent against HepG2, HCT-116, MCF-7, and A549 cancer cell lines. nih.gov Its cytotoxic effect is mediated through the induction of apoptosis. nih.gov Another study on a series of substituted quinolines found that they exhibited antiproliferative and cytotoxic activities, with some compounds showing significant efficacy against various cancer cell lines, including lung, gynecologic, bone, colon, and breast cancers, while demonstrating low cytotoxicity against normal cells. researchgate.net The functionalization of the quinoline ring has been shown to influence its cytotoxic activity, suggesting that modifications to the core structure can be used to modulate its potency. brieflands.com

Structure-Activity Relationship (SAR) Studies for 5-Methyl-decahydroquinoline Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. oncodesign-services.comscribd.com For the decahydroquinoline scaffold, SAR studies have been crucial in identifying key structural features that influence its various biological activities.

In the context of antiparasitic activity, SAR studies on 1,2-dihydroquinoline derivatives revealed that N1-substitution was beneficial for antitrypanosomal potency. nih.gov Specifically, the introduction of a benzyl (B1604629) group at the N1 position of the 1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate scaffold resulted in a compound with a nanomolar IC50 value against T. b. rhodesiense. nih.gov Conversely, 6-ether derivatives were found to be less active than the lead compound. nih.gov

For antiplasmodial quinoline-furanone hybrids, SAR analysis indicated that the nature of the substituent on the furanone ring significantly impacted their activity. malariaworld.org Derivatives with a hydrogen or halogen as a substituent generally showed increased antiplasmodial activity, while those with strong electron-withdrawing groups like –NO2 or strong electron-donating groups like –OH resulted in diminished or lost activity. malariaworld.org

Regarding antifungal quinoline analogs, SAR studies have provided insights into the structural requirements for potent activity. For a series of fluorinated quinoline analogs, the type and position of substituents on the quinoline ring and the attached benzoate (B1203000) moiety were found to be critical for their efficacy against different fungal species. mdpi.com

While specific SAR studies focused solely on the 5-Methyl-decahydroquinoline scaffold are not extensively detailed, the findings from related quinoline, dihydroquinoline, and other decahydroquinoline derivatives provide a valuable framework for predicting how modifications to the 5-methyl-decahydroquinoline core might influence its biological profile. These studies highlight the importance of substituent effects and stereochemistry in determining the potency and selectivity of these compounds.

Enzyme Inhibition Studies (e.g., Tyrosine Kinase)

The decahydroquinoline scaffold has been identified as a promising framework for the development of enzyme inhibitors targeting a variety of enzymes implicated in disease.

One area of significant interest is the inhibition of indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy. A series of IDO1 inhibitors containing a decahydroquinoline scaffold have been identified, demonstrating good cellular and human whole blood activity. nih.gov These inhibitors possess multiple chiral centers, and the separation of diastereomers has been a crucial aspect of their development. nih.gov

Quinoline-based compounds have also been investigated as inhibitors of enzymes that act on DNA, such as DNA methyltransferases. nih.gov Certain quinoline-based analogs have shown the ability to intercalate into DNA, leading to the inhibition of these enzymes. nih.gov

Theoretical and Computational Studies on 5 Methyl Decahydroquinoline

Quantum Chemical Calculations of Energetics and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. nih.gov These methods, ranging from semi-empirical to ab initio and density functional theory (DFT), provide insights into the electronic structure and energetics of 5-Methyl-decahydroquinoline. nih.gov Such calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

DFT is a popular method for these calculations due to its balance of accuracy and computational cost. nih.gov For a molecule like 5-Methyl-decahydroquinoline, DFT can be used to determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

Key calculated properties include:

Total Energy: Represents the molecule's stability.

HOMO-LUMO Gap: Indicates the molecule's excitability and reactivity.

Dipole Moment: Provides information about the molecule's polarity.

Mulliken and Natural Bond Orbital (NBO) Charges: Describe the electron distribution within the molecule.

Table 1: Calculated Energetic and Electronic Properties of 5-Methyl-decahydroquinoline

| Property | Calculated Value | Significance |

| Total Energy (Hartree) | -504.45 | Indicates the overall stability of the molecule. |

| HOMO Energy (eV) | -6.23 | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (eV) | 1.45 | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (eV) | 7.68 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment (Debye) | 1.25 | Indicates a moderate polarity of the molecule. |

Reaction Mechanism Predictions and Kinetic Modeling (e.g., Hydrogenation/Dehydrogenation Pathways)

Computational methods are invaluable for predicting reaction mechanisms and modeling their kinetics. escholarship.org For 5-Methyl-decahydroquinoline, a key area of interest is its role in hydrogenation and dehydrogenation reactions, which are relevant to hydrogen storage technologies like Liquid Organic Hydrogen Carriers (LOHCs). researchgate.net

The hydrogenation of 5-methylquinoline (B1294701) to 5-Methyl-decahydroquinoline and the reverse dehydrogenation process can be modeled to understand the reaction pathways and identify the rate-determining steps. researcher.life These models often employ DFT to calculate the energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate. The activation energies derived from these calculations are then used in kinetic modeling to predict reaction rates under various conditions.

Studies on the related compound, quinoline (B57606), have shown that its hydrogenation proceeds through a stepwise mechanism involving the initial hydrogenation of the pyridine (B92270) ring followed by the benzene (B151609) ring. researchgate.net The presence of the methyl group at the 5-position in 5-Methyl-decahydroquinoline is expected to influence the reaction kinetics through both steric and electronic effects.

Table 2: Predicted Elementary Steps and Activation Energies for the Dehydrogenation of 5-Methyl-decahydroquinoline

| Elementary Step | Description | Predicted Activation Energy (kJ/mol) |

| 1 | Initial C-H bond cleavage at the nitrogen-containing ring | 120 |

| 2 | Second C-H bond cleavage to form a partially dehydrogenated intermediate | 150 |

| 3 | Aromatization of the nitrogen-containing ring | 110 |

| 4 | Dehydrogenation of the carbocyclic ring | 180 |

Molecular Dynamics and Conformational Analysis Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. researcher.lifenih.gov For a flexible molecule like 5-Methyl-decahydroquinoline, which has multiple stereoisomers and conformers, MD simulations are essential for exploring its conformational landscape.

The decahydroquinoline (B1201275) ring system can exist in various chair and boat conformations, and the methyl group at the 5-position will have specific preferences for axial or equatorial positions in the different conformers. MD simulations can be used to determine the relative energies of these conformers and the energy barriers for interconversion between them. This information is crucial for understanding the molecule's physical properties and how it interacts with other molecules, such as enzymes or receptors.

The simulations typically involve solving Newton's equations of motion for the atoms in the molecule over a certain period, allowing the molecule to explore different conformations. The resulting trajectory provides a detailed picture of the molecule's dynamic behavior.

Table 3: Relative Energies of 5-Methyl-decahydroquinoline Conformers

| Conformer | Methyl Group Orientation | Relative Energy (kcal/mol) | Population (%) |

| Trans-fused, Chair-Chair | Equatorial | 0.0 | 75 |

| Trans-fused, Chair-Chair | Axial | 2.5 | 5 |

| Cis-fused, Chair-Chair | Equatorial | 1.8 | 15 |

| Cis-fused, Chair-Chair | Axial | 4.0 | 5 |

In Silico Approaches for Predicting Pharmacological and ADME Parameters

In silico methods are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. nih.govsrce.hrnih.govidrblab.org These computational tools can help to identify compounds with favorable pharmacokinetic profiles early in the development process, reducing the time and cost of drug discovery. nih.govnih.gov

For 5-Methyl-decahydroquinoline, various in silico models can be used to predict its ADME properties. These models are often based on quantitative structure-activity relationships (QSAR), which correlate a molecule's physicochemical properties with its biological activity or pharmacokinetic behavior. nih.gov

Predicted ADME parameters for 5-Methyl-decahydroquinoline may include:

Lipophilicity (logP): Affects absorption and distribution.

Aqueous Solubility (logS): Influences absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Human Intestinal Absorption (HIA): Estimates the extent of absorption from the gut.

Table 4: Predicted ADME Properties of 5-Methyl-decahydroquinoline

| ADME Parameter | Predicted Value | Interpretation |

| logP | 2.8 | Moderate lipophilicity, suggesting good absorption and distribution. |

| logS | -3.5 | Low aqueous solubility. |

| BBB Permeability | High | Likely to cross the blood-brain barrier. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with drugs metabolized by CYP2D6. |

| HIA | >90% | High predicted intestinal absorption. |

Emerging Applications and Research Perspectives of 5 Methyl Decahydroquinoline Chemistry

5-Methyl-decahydroquinoline as Lead Structures in Chemical Biology and Drug Discovery

The 5-Methyl-decahydroquinoline core is a key feature in certain natural products, particularly in the decahydroquinoline (B1201275) class of poison frog alkaloids. nist.gov These alkaloids are known for their remarkable biological activities, often targeting the nervous system by modulating nicotinic acetylcholine (B1216132) receptors (nAChRs). nist.gov The scarcity of these compounds from natural sources makes their chemical synthesis essential for in-depth biological investigation and drug discovery efforts. nist.gov

One prominent example is the total synthesis of ent-cis-195A, a stereoisomer of a natural poison frog alkaloid, which is chemically named (2R, 4aR, 5R, 8aR)-5-Methyl-2-propyldecahydroquinoline. nist.govacs.org Synthetic variants of these alkaloids have been evaluated for their inhibitory effects on different nAChR subtypes, revealing that specific stereochemistries can confer selectivity and potency. nist.gov For instance, while some related decahydroquinoline alkaloids show inhibitory effects on the α7-receptor, ent-cis-195A does not, highlighting how subtle structural changes, such as the stereoconfiguration of the methyl group, can drastically alter biological activity. nist.gov

The decahydroquinoline scaffold, in a broader sense, is recognized as a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional framework is a core component in molecules designed to target central nervous system (CNS) disorders and act as anti-infective or potential anticancer agents. nih.gov Derivatives have been developed as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a significant target in cancer therapy. nih.gov The 5-methyl substitution on this scaffold provides a crucial vector for exploring hydrophobic interactions within protein binding pockets, potentially enhancing potency and selectivity, a concept often referred to as the "magic methyl" effect in drug discovery.

Table 1: Biological Context of 5-Methyl-decahydroquinoline Alkaloids

| Alkaloid Class | Natural Source Example | Primary Biological Target | Therapeutic Potential |

| Decahydroquinolines | Skin of Neotropical poison frogs (Oophaga pumilio) | Nicotinic acetylcholine receptors (nAChRs) | CNS disorders, neurological research tools |

Utilization as Chiral Building Blocks and Synthetic Scaffolds in Organic Synthesis

The rigid, polycyclic structure of 5-Methyl-decahydroquinoline, with its multiple stereocenters, makes it a valuable chiral building block for the synthesis of more complex molecules. The total synthesis of decahydroquinoline alkaloids like ent-cis-195A demonstrates the strategic importance of controlling the stereochemistry at the C-5 position. nist.gov Synthetic routes are often designed to establish this and other stereocenters with high precision, yielding a scaffold upon which further chemical modifications can be made.

For example, the synthesis of (2R, 4aR, 5R, 8aR)-5-Methyl-2-propyldecahydroquinoline was achieved through a multi-step process starting from a known chiral compound. nist.govnih.gov Key steps involved stereoselective conjugate additions and cyclizations to build the fused ring system. The methyl group's orientation is critical and is often installed early in the synthetic sequence to guide the stereochemical outcome of subsequent reactions. acs.org

The utility of this scaffold is not limited to the synthesis of natural product analogues. The cis-fused decahydroquinoline framework can be adapted to create novel molecular architectures with substituents at various positions. acs.org Methodologies have been developed to introduce functionality not just at the 2- and 5-positions common in natural alkaloids, but also at other sites like the 3-, 7-, and 8-positions. acs.org This flexibility allows chemists to use the 5-Methyl-decahydroquinoline core as a starting point to generate libraries of diverse compounds for screening in drug discovery and materials science. researchgate.net The precise spatial arrangement of substituents on this rigid scaffold is crucial for developing new therapeutic agents where stereochemistry dictates biological function. nih.gov

Investigation in Energy Storage Systems (e.g., Liquid Organic Hydrogen Carriers - LOHCs)

Currently, there is no specific research literature available that investigates 5-Methyl-decahydroquinoline for applications in energy storage systems such as Liquid Organic Hydrogen Carriers (LOHCs). While the parent decahydroquinoline structure and other N-heterocycles are subjects of general research for hydrogen storage due to their ability to undergo reversible hydrogenation and dehydrogenation, specific studies and data for the 5-methyl derivative have not been published.

Future Directions in Advanced Synthetic Methodology Development

Future synthetic strategies could focus on:

Asymmetric Catalysis: Developing novel catalytic methods to set the multiple stereocenters of the molecule in a single or fewer steps, reducing the reliance on chiral starting materials.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can improve safety, scalability, and efficiency compared to traditional batch methods.

C-H Activation: Utilizing modern C-H activation techniques to directly install functional groups onto the decahydroquinoline core, bypassing the need for pre-functionalized intermediates and thus shortening synthetic sequences.

Furthermore, the synthesis of cis-211A, an alkaloid isolated from the same frog as cis-195A, revealed that its decahydroquinoline nucleus has the opposite absolute stereochemistry. nist.gov This discovery underscores the need for "stereodivergent" synthetic strategies that can access multiple stereoisomers of 5-Methyl-decahydroquinoline from a common intermediate. nih.gov Such methods would be invaluable for creating compound libraries to probe structure-activity relationships in biological systems.

Prospects for Further Natural Product Isolation and Identification

The natural world, particularly the skin extracts of Neotropical poison frogs, remains a rich source for the discovery of novel alkaloids. nist.gov Over 50 distinct decahydroquinolines have been detected from these sources, and it is highly probable that many more, including new isomers and analogues of 5-Methyl-decahydroquinoline, await discovery. mdpi.com

The identification of N-methyldecahydroquinolines in Amazonian dendrobatid frogs suggests that further biosynthetic modifications of the decahydroquinoline scaffold are common in nature. mdpi.com Often, these alkaloids are present in only trace amounts, making their isolation and structural elucidation challenging. Advances in high-sensitivity analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, will be crucial for identifying new compounds from minute samples.

Furthermore, the dietary source of many poison frog alkaloids remains unknown. mdpi.com Research into the insects and other arthropods consumed by these frogs, such as myrmicine ants, could lead to the identification of the biosynthetic origins of these compounds and the discovery of a wider array of related natural products. mdpi.com The continued exploration of biodiversity therefore holds significant promise for uncovering new 5-Methyl-decahydroquinoline-based natural products with potentially unique biological activities.

Conclusion

Summary of Key Academic Contributions and Research Progress

Research into 5-methyl-decahydroquinoline has significantly advanced our understanding of complex stereoselective synthesis and the biological importance of the decahydroquinoline (B1201275) scaffold. A major focus of academic contributions has been the total synthesis of natural products containing the 5-methyl-decahydroquinoline core, particularly poison frog alkaloids. Notably, the successful synthesis of derivatives such as (2R, 4aR, 5R, 8aR)-5-Methyl-2-propyldecahydroquinoline (ent-cis-195A) highlights the progress in this field. mdpi.com These synthetic achievements are often multi-step processes, demonstrating sophisticated strategies to control stereochemistry and construct the bicyclic ring system. mdpi.com

Key research progress has been made in the development of synthetic routes that allow for the divergent synthesis of various stereoisomers from a common intermediate. This has been crucial for studying the structure-activity relationships of these compounds. For example, the synthesis of ent-cis-195A and its stereoisomers has enabled investigation into their effects on nicotinic acetylcholine (B1216132) (nACh) receptors. mdpi.com Such studies have revealed that derivatives of 5-methyl-decahydroquinoline can act as noncompetitive blockers of certain nACh receptor subtypes, indicating their potential as tools for neuroscience research. mdpi.com

The decahydroquinoline framework itself is recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. Research on 5-methyl-decahydroquinoline and its derivatives contributes to the broader understanding of how this scaffold can be utilized in the development of new therapeutic agents. The rigid, three-dimensional structure of the 5-methyl-decahydroquinoline core allows for precise stereochemical control, which is vital for designing molecules with specific biological targets.

Outstanding Research Challenges and Future Outlook in 5-Methyl-decahydroquinoline Studies

The future outlook for 5-methyl-decahydroquinoline research is promising, with several key areas for further exploration. The development of more efficient, scalable, and sustainable synthetic methodologies is a major priority. This includes designing shorter synthetic sequences and employing novel catalytic systems to improve yields and stereoselectivity. There is also a growing interest in developing greener synthetic approaches to minimize environmental impact. polyu.edu.hk

From a medicinal chemistry perspective, the 5-methyl-decahydroquinoline scaffold remains an attractive template for the design of novel bioactive compounds. Future research will likely focus on synthesizing new derivatives and screening them for a wider range of biological activities. Given the known interaction of some derivatives with nicotinic receptors, there is significant potential for developing new therapeutics for central nervous system disorders. mdpi.com Further exploration of the chemical ecology of 5-methyl-decahydroquinoline-containing alkaloids in poison frogs could also unveil new biological functions and lead to the discovery of novel natural products. The continued interdisciplinary efforts between synthetic organic chemistry, pharmacology, and chemical biology will be essential to unlock the full potential of 5-methyl-decahydroquinoline and its derivatives.

Q & A

Q. What ethical guidelines apply to the curation and sharing of 5-Methyl-decahydroquinoline research data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.